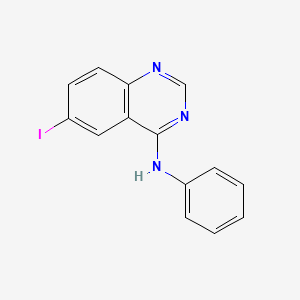

6-iodo-N-phenylquinazolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-N-phenylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN3/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASBYYVOUWGWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352375 | |

| Record name | 6-iodo-N-phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455887-98-6 | |

| Record name | 6-iodo-N-phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Variations on Biological Activities

The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the N-phenyl moiety.

Systematic modifications at various positions of the quinazoline ring have revealed key structural requirements for potent biological activity, particularly as kinase inhibitors.

C-2 Position: The presence of a phenyl group at the C-2 position of the quinazoline core is often considered essential for forming hydrogen bonds with enzymes, thereby enhancing binding and inhibitory activity. nih.gov Small, lipophilic groups at this position can also increase activity. nih.gov For instance, the introduction of a fluoro-substituent in the C-2 position of a related benzamide (B126) quinazoline derivative was found to be vital for its inhibitory activity. nih.gov

C-4 Position: The 4-amino group is a critical feature for many quinazoline-based inhibitors. A 4-anilinoquinazoline (B1210976) structure with a substitution at the C-6 position is a common feature in irreversible HER inhibitors. ekb.eg The 4-amino aryl arm increases specificity and helps discriminate between different activation states of kinases by accessing a hydrophobic pocket near the nucleotide-binding site. acs.org The substitution at the C-4 position with an aminophenyl group is also a requirement for tubulin polymerization inhibition. nih.gov

C-6 Position: The C-6 position is amenable to chemical modification without disrupting the key binding interactions within the kinase pocket. acs.org This has been demonstrated by the structure of lapatinib, where the aromatic core is extended at this position. acs.org The 6-position is often utilized for attaching fluorophore arms to create fluorescent kinase inhibitors. acs.org Furthermore, the introduction of electron-releasing groups at the C-6 and C-7 positions has been shown to increase the activity of some quinazoline derivatives. nih.gov In some series, a 6-(4-(dimethylamino) crotonamide) Michael acceptor group has been incorporated to target specific cysteine residues in enzymes like EGFR. nih.gov

C-8 Position: While less commonly discussed, modifications at the C-8 position can also influence activity. For example, placing a cyclopentyl group at the C-8 position of a 2-aminoquinazoline (B112073) system resulted in higher CDK-4 inhibitory activity. researchgate.net

| Position | Modification | Impact on Biological Activity | Example/Reference |

|---|---|---|---|

| C-2 | Phenyl group | Essential for H-bonding with enzymes, enhancing binding. nih.gov | nih.gov |

| C-2 | Small lipophilic groups | May increase activity. nih.gov | nih.gov |

| C-4 | Aminophenyl group | Required for tubulin polymerization inhibition. nih.gov | nih.gov |

| C-4 | N-aryl arm | Increases specificity and discriminates between kinase activation states. acs.org | acs.org |

| C-6 | Electron-releasing groups (with C-7) | Increased activity in some derivatives. nih.gov | nih.gov |

| C-6 | Fluorophore attachment | Enables development of fluorescent probes without disrupting binding. acs.org | acs.org |

| C-8 | Cyclopentyl group | Higher CDK-4 inhibitory activity. researchgate.net | researchgate.net |

The N-phenyl moiety at the 4-position of the quinazoline core plays a significant role in determining the biological activity of these compounds. Substitutions on this phenyl ring can fine-tune the inhibitory potency and selectivity.

For instance, in a series of BCRP (Breast Cancer Resistance Protein) inhibitors, meta-substituents such as nitro, hydroxyl, trifluoromethyl, or cyano on the aniline (B41778) group were found to be more suitable than ortho-substituents. nih.gov The orientation of the N-aryl arm is crucial for accessing a hydrophobic pocket adjacent to the nucleotide-binding site in the inactive conformation of certain kinases, which contributes to selectivity. acs.org In some cases, replacing the aniline moiety with a biphenyl (B1667301) amino group has been explored to enhance cytotoxic activity. ekb.eg

Stereochemical Considerations and Conformational Analysis

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of quinazoline derivatives are critical for their interaction with biological targets. For some phenyl-substituted quinazoline derivatives, the coexistence of quasi-equatorial and quasi-axial conformers is predicted, which can influence their photophysical properties, such as delayed fluorescence in the solid state. researchgate.net

The conformational flexibility of substituents can also be a design element. For example, inserting a thiophene-2-ylmethanamine at the C-4 position was done to increase conformational flexibility, leading to good antiproliferative activity. nih.gov The binding mode of these inhibitors can be significantly affected by their conformation, as seen with derivatives having two morpholine (B109124) alkoxy substituents at positions 6 and 7, which led to a shift in the binding mode compared to lapatinib. nih.gov

Structure-Property Relationships for Advanced Probes

The development of fluorescent probes based on the quinazoline scaffold requires a deep understanding of how structural modifications affect their optical properties.

The optical properties of fluorescent quinazoline derivatives, such as their absorption and emission wavelengths, are strongly influenced by the extent of the conjugated π-system and the presence of auxochromes (groups that modify the ability of a chromophore to absorb light).

Conjugation Length: Increasing the conjugation length of the fluorophore arm attached to the quinazoline core generally leads to a red-shift (longer wavelength) in the absorption maxima (λmax,abs). acs.org This is because a larger conjugated system lowers the energy gap between the ground and excited states. For example, 4-styrylquinazoline derivatives exhibit absorption at longer wavelengths compared to their 4-phenylquinazoline (B11897094) counterparts. acs.org Molar absorptivities also tend to increase with greater conjugation length. acs.org

Auxochrome Effects: The introduction of electron-donating or electron-withdrawing groups (auxochromes) on the N-phenyl ring or the extended conjugated system can modulate the optical properties. acs.org For instance, a dimethylamino group (electron-donating) or a nitro group (electron-withdrawing) can enhance the charge-transfer (CT) character of the molecule, resulting in a longer wavelength absorption band. acs.org Interestingly, strong CT character does not always lead to poor fluorescence quantum yields. acs.org In the 4-styrylquinazoline series, compounds with electron-donating groups showed the highest quantum yields. acs.org

| Structural Modification | Effect on Optical Properties | Example/Reference |

|---|---|---|

| Increasing conjugation length | Red-shift in absorption maxima (λmax,abs). acs.org | 4-styrylquinazolines vs. 4-phenylquinazolines. acs.org |

| Increasing conjugation length | Increased molar absorptivity. acs.org | acs.org |

| Addition of auxochromes (e.g., -NMe2, -NO2) | Enhanced charge-transfer character, leading to longer wavelength absorption. acs.org | acs.org |

| Electron-donating groups on 4-styrylquinazoline | Higher fluorescence quantum yields. acs.org | acs.org |

The development of tunable fluorescent kinase inhibitors involves the strategic combination of a kinase-inhibiting pharmacophore with a fluorophore. nih.govnih.gov The quinazoline core often serves as the pharmacophore, binding to the kinase's nucleotide pocket, while the N-aryl arm enhances specificity. acs.org

A key design principle is the attachment of a fluorophore arm, often at the C-6 position, which is known to be solvent-exposed and amenable to modification without disrupting kinase binding. acs.org By systematically varying the conjugation length and auxochromes of this fluorophore arm, the excitation and emission wavelengths of the resulting probe can be tuned. acs.org This allows for the creation of a panel of fluorescent inhibitors with distinct optical signatures, enabling the simultaneous tracking of multiple kinases or different activation states of the same kinase. acs.org Small-molecule fluorescent probes for G protein-coupled receptors (GPCRs) also follow a similar design, consisting of a pharmacophore for target binding and a fluorophore for visualization. nih.gov

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

Binding Mode Prediction and Active Site Analysis

Molecular docking studies have been instrumental in understanding how quinazoline (B50416) derivatives, including those with iodo-substitutions, interact with various biological targets. For instance, in the pursuit of selective Cytochrome P450 1B1 (CYP1B1) inhibitors, molecular docking suggested that features like an expanded π-system, the presence of an amine group, and the inclusion of an iodine atom can enhance binding affinity. researchgate.net The iodine atom, in particular, can participate in halogen bonding—a specific type of non-covalent interaction—with electron-donating residues in the active site, thereby anchoring the ligand in a favorable conformation.

The analysis of docked poses reveals critical amino acid interactions, such as:

Hydrogen Bonds: The quinazoline nitrogen atoms (N1 and N3) and the 4-amino group are common hydrogen bond donors or acceptors.

Pi-Interactions: The quinazoline and phenyl rings frequently engage in π-π stacking or T-shaped interactions with aromatic residues like phenylalanine (Phe) and tyrosine (Tyr).

Hydrophobic Interactions: Alkyl and aryl groups on the ligand interact with nonpolar residues such as leucine (B10760876) (Leu), valine (Val), and alanine (B10760859) (Ala). researchgate.net

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites like carbonyl oxygens or aromatic rings.

These interactions collectively determine the ligand's binding mode and are crucial for predicting its inhibitory potential against a specific target.

Affinity Scoring and Interaction Energy Calculations

Docking programs employ scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed as a binding energy (e.g., in kcal/mol) or a docking score. Lower binding energy values generally indicate a more stable ligand-protein complex and higher predicted affinity. For a series of 2-phenylquinazolin-4-amines designed as CYP1B1 inhibitors, docking studies helped to rank compounds based on their predicted affinity, suggesting that the introduction of an iodine atom augmented the binding. researchgate.net

In studies targeting EGFR, iodoquinazoline derivatives have shown excellent docking scores and binding energies, correlating well with their experimentally determined inhibitory activities. researchgate.net For example, a docking simulation might predict a binding energy that is comparable to or better than that of a known reference inhibitor, providing a rationale for its observed potency.

Below is an interactive table summarizing typical interaction data from molecular docking studies of iodoquinazoline analogs against kinase targets.

| Target Protein | Ligand Feature | Interacting Residue | Interaction Type | Predicted Binding Energy (kcal/mol) |

| EGFR | Quinazoline N1 | Met793 | Hydrogen Bond | -8.5 to -10.2 |

| Phenyl Group | Leu718, Val726 | Hydrophobic | ||

| Iodine at C6 | Cys797, Leu844 | Hydrophobic/Halogen Bond | ||

| CYP1B1 | Quinazoline Core | Phe231, Asn228 | π-π Stacking, H-Bond | -7.9 to -9.5 |

| Iodine at C6 | Gly329, Ala330 | Halogen Bond/Hydrophobic | ||

| N-phenyl Group | Phe123, Leu324 | Hydrophobic |

Note: The data presented are representative examples from studies on analogous compounds and serve to illustrate the types of interactions and energy values typically obtained.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. nih.govacs.org It is widely used to calculate properties related to how a molecule interacts with light, such as its UV-visible absorption and fluorescence spectra. For quinazoline derivatives, TD-DFT calculations can predict the energies of electronic transitions, the wavelengths of maximum absorption (λmax), and the oscillator strengths (a measure of the transition probability). nih.govacs.org

Studies on various quinazoline-based fluorophores have demonstrated that TD-DFT can accurately model their photophysical properties. nih.govresearchgate.net The calculations reveal that the primary electronic transitions are often of a π → π* nature, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The distribution and energy of these frontier orbitals are key to understanding the compound's color and fluorescence characteristics. For 6-iodo-N-phenylquinazolin-4-amine, TD-DFT could be used to predict how the iodo- and phenyl-substituents influence the absorption and emission spectra compared to the unsubstituted quinazoline core. These calculations are crucial for designing molecules with specific optical properties, for example, in the development of fluorescent probes or photosensitizers.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are employed to determine the ground-state electronic structure and to compute various molecular descriptors that predict chemical reactivity. Key parameters include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE), dipole moment, and electrostatic potential. bohrium.com

HOMO and LUMO Energies: The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A high HOMO energy and low LUMO energy indicate higher reactivity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to undergo electronic excitation. bohrium.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, other properties like chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) can be calculated. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

For quinazoline derivatives, DFT studies have been used to correlate these calculated parameters with observed activities, such as corrosion inhibition. bohrium.com A molecule with a high propensity to donate electrons (high HOMO) and accept electrons into its π-system (low LUMO) can adsorb strongly onto surfaces, which is a key step in many of its potential applications. The iodine atom in this compound would be expected to significantly influence these electronic properties through both inductive and resonance effects.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org 2D-QSAR uses descriptors calculated from the 2D structure (e.g., molecular weight, logP, connectivity indices), while 3D-QSAR also considers the 3D conformation of the molecules and uses steric and electrostatic field descriptors. nih.govnih.gov

For quinazoline derivatives, QSAR studies have been successfully applied to model their anticancer and antiprotozoal activities. nih.govyoutube.com These models help to identify the key structural features that are either beneficial or detrimental to the desired biological activity. A typical QSAR study involves:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. researchgate.net

Derivation of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools for forecasting the biological activity of novel compounds. For classes of molecules that include this compound, such as 6-arylquinazolin-4-amines, three-dimensional QSAR (3D-QSAR) models have been successfully developed to correlate the molecular structure with inhibitory activity against specific protein kinases. nih.gov

These models are built using a series of known active compounds (a training set) to establish a mathematical relationship between their structural properties and their measured biological effects. The predictive power of these models is then rigorously evaluated using an external set of compounds (a test set). For instance, 3D-QSAR models developed for 6-arylquinazolin-4-amine analogues as inhibitors of Cdc2-like kinase 4 (Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) have demonstrated high reliability. nih.gov The robustness of these models is confirmed by strong statistical metrics, such as the coefficient of determination (R²) and the cross-validated coefficient (Q²). High values for these parameters indicate a strong correlation and excellent predictive capability. nih.gov

In a study on 6-arylquinazolin-4-amines, the generated 3D-QSAR models yielded high R² and Q² values, suggesting their reliability in predicting the activities of new ligands against Clk4 and Dyrk1A. nih.gov These predictive models are crucial for virtual screening and lead optimization, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. Similar computational approaches, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, have been applied to other quinazoline derivatives to forecast their cytotoxic activity and drug-like properties. nih.gov

Table 1: Statistical Validation of 3D-QSAR Models for 6-Arylquinazolin-4-Amine Analogs

This table summarizes the high correlation and predictive power of 3D-QSAR models developed for inhibitors of Clk4 and Dyrk1A, indicating their utility in forecasting biological activity.

| Target Kinase | R² (Coefficient of Determination) | Q² (Cross-validated Coefficient) |

| Clk4 | 0.88 | 0.79 |

| Dyrk1A | 0.85 | 0.82 |

| Data sourced from a study on 6-arylquinazolin-4-amines. nih.gov |

Identification of Key Structural Descriptors

The development of predictive models relies on identifying key structural descriptors—physicochemical or geometric properties of a molecule that influence its biological activity. For quinazoline derivatives, computational studies like molecular docking and 3D-QSAR contour map analysis help elucidate these critical features.

Molecular docking studies, which simulate the binding of a ligand to the active site of a protein, have been used to understand the binding conformation of quinazoline derivatives. For example, docking of 6-bromo-quinazoline derivatives into the Epidermal Growth Factor Receptor (EGFR) has helped to determine the crucial interactions within the binding pocket. nih.gov Similarly, docking studies on 6-arylquinazolin-4-amines within the ATP binding domain of Clk4 have provided insights consistent with 3D-QSAR models. nih.gov

These analyses reveal that specific structural elements are vital for activity. The quinazoline core itself often serves as a scaffold that correctly orients the substituent groups for optimal interaction with the target protein. The nature and position of substituents on this core are critical. For instance, the presence of a halogen, such as iodine at the 6-position, can significantly influence binding affinity, potentially through halogen bonding or by altering the electronic properties of the aromatic system. The phenylamine group at the 4-position is also a key descriptor, as its conformation and substitution pattern can dictate interactions with specific amino acid residues in the target's binding site. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological effect. This approach is particularly valuable when the 3D structure of the biological target is unknown.

For 6-arylquinazolin-4-amines, ligand-based pharmacophore models have been generated to characterize the structural properties necessary for inhibiting kinases like Clk4 and Dyrk1A. nih.gov These models typically define a set of features, which may include:

Hydrogen bond donors

Hydrogen bond acceptors

Aromatic rings

Hydrophobic centers

The resulting pharmacophore model serves as a 3D query for screening virtual compound libraries to identify new molecules that possess the required features in the correct spatial orientation. This approach facilitates the discovery of novel chemical scaffolds that could act on the same target. nih.gov

Furthermore, the insights gained from both pharmacophore and 3D-QSAR models, combined with the binding mode information from docking studies, provide a comprehensive guide for the rational design and optimization of future lead compounds. nih.govnih.gov This integrated computational approach is instrumental in designing potent and selective inhibitors based on the this compound scaffold. nih.gov

Advanced Research Applications and Future Directions

Development of Next-Generation Molecular Probes and Imaging Agents

The development of molecular probes and imaging agents is crucial for understanding complex biological processes and for the diagnosis of diseases. The quinazoline (B50416) scaffold, due to its inherent biological activities and amenability to chemical modification, serves as a valuable framework for creating these advanced tools. mdpi.comresearchgate.net

Researchers have successfully designed and synthesized novel 2-phenylquinazolin-4-amines as selective inhibitors of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many tumor cells that contributes to the metabolic inactivation of chemotherapeutics. nih.gov Molecular docking studies have revealed that the introduction of an iodine atom, alongside the expansion of the π-system and the presence of an amine group, enhances the binding affinity of these compounds to CYP1B1. nih.gov Notably, radioiodine labeling experiments have been conducted, highlighting the potential of compounds like ¹²⁵I-5l as radioactive probes for further research into drug metabolism and resistance. nih.gov

Furthermore, a series of quinazoline compounds were designed and evaluated for their ability to induce the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov Docking studies performed on the Kelch domain of Keap1, a key regulator of the Nrf2 antioxidant response, have provided insights into how these compounds can block the Nrf2-binding site. nih.gov This research opens up avenues for developing quinazoline-based probes to study cellular defense mechanisms against oxidative stress.

Strategies for Overcoming Resistance Mechanisms to Quinazoline-Based Inhibitors

A significant challenge in cancer chemotherapy is the development of drug resistance. nih.gov Quinazoline-based inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), are not immune to this phenomenon. mdpi.com Resistance can arise from various factors, including mutations in the drug's target protein, activation of alternative signaling pathways, and overexpression of drug efflux pumps. nih.gov

Several strategies are being explored to overcome resistance to quinazoline inhibitors:

Development of Multi-Target Inhibitors: Designing single molecules that can inhibit multiple targets is a promising approach to combat resistance. nih.govresearchgate.net By simultaneously blocking several key signaling pathways, these multi-targeted agents can reduce the likelihood of the cancer cell finding an escape route. For instance, quinazoline derivatives have been designed to inhibit not only EGFR but also other RTKs like VEGFR-2 and PDGFR-β, as well as other cellular targets like microtubules. nih.gov

Inhibition of Resistance-Inducing Enzymes: As mentioned previously, selectively inhibiting enzymes like CYP1B1 that metabolize and inactivate chemotherapeutics can help reverse drug resistance. nih.gov Novel 2-phenylquinazolin-4-amines have shown the ability to significantly reduce paclitaxel (B517696) resistance in A549 lung cancer cells. nih.gov

Targeting Downstream Signaling Components: Instead of directly targeting the primary kinase, inhibitors can be designed to block downstream components of the signaling cascade. This can be effective even when the primary target has mutated.

Combination Therapies: While this article focuses on single-agent strategies, it is worth noting that combining quinazoline inhibitors with other drugs that have different mechanisms of action is a widely used clinical strategy to overcome resistance.

Rational Design of Multi-Targeting Quinazoline Derivatives

The rational design of multi-targeting drugs is an emerging and powerful strategy in medicinal chemistry. researchgate.net This approach aims to create a single chemical entity that can modulate multiple biological targets, offering potential advantages in terms of efficacy and overcoming drug resistance compared to single-target agents or combination therapies. nih.govresearchgate.net The quinazoline scaffold is particularly well-suited for this purpose due to its versatile structure that allows for the incorporation of various pharmacophores. nih.govresearchgate.net

A key strategy in the design of multi-target quinazoline derivatives is the hybridization of different pharmacophoric units. By combining the quinazoline core with moieties known to interact with other targets, researchers can create chimeric molecules with dual or multiple activities. For example, quinazoline-based compounds have been designed to act as dual inhibitors of EGFR and other tyrosine kinases, or as dual inhibitors of HDAC and PI3K. nih.gov

Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, play a crucial role in the rational design process. nih.gov These techniques allow researchers to predict how a designed molecule will interact with its intended targets and to optimize its structure for improved binding affinity and selectivity. nih.gov For instance, molecular docking has been used to guide the design of 4-anilinoquinazoline (B1210976) derivatives as multi-target RTK inhibitors. nih.govijcce.ac.ir

Interactive Table: Examples of Multi-Targeting Quinazoline Derivatives

| Compound Class | Targets | Therapeutic Rationale |

| 2,4-disubstituted quinazolines | EGFR, VEGFR-2, PDGFR-β, Microtubules | Overcoming resistance to single RTK inhibitors and combining anti-angiogenic and cytotoxic effects. nih.gov |

| Quinazoline-HDAC inhibitor hybrids | HDAC, PI3K | Synergistic anti-cancer effects by targeting both epigenetic and key signaling pathways. nih.gov |

| 4-anilinoquinazolines | EGFR, VEGFR-2 | Dual inhibition of key drivers of tumor growth and angiogenesis. mdpi.comijcce.ac.ir |

| N-methylpropargylamino-quinazolines | Cholinesterases, MAO-A/B, NMDAR | Multi-pronged approach to treating the complex pathology of Alzheimer's disease. mdpi.com |

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic methods is a critical aspect of modern medicinal chemistry. Traditional methods for synthesizing quinazoline derivatives can sometimes involve harsh reaction conditions, multiple steps, and the use of hazardous reagents. tandfonline.com Consequently, there is a growing interest in developing "green" and more efficient synthetic routes.

Recent advancements in this area include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of quinazoline derivatives, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.gov

Use of Green Catalysts and Solvents: Researchers are exploring the use of environmentally benign catalysts, such as manganese-based catalysts, and green solvents, like deep eutectic solvents, to make the synthesis of quinazolines more sustainable. tandfonline.comnih.govacs.org For example, a manganese(I)-catalyzed sustainable synthesis of quinazoline derivatives has been developed that produces only dihydrogen and water as byproducts. acs.org

Novel Catalytic Systems: A novel magnetic nano-catalyst based on graphene oxide supported with copper has been developed for the three-component one-pot synthesis of quinazoline derivatives under solvent-free conditions. This catalyst is easily separable and can be recycled multiple times without a significant loss of efficiency. nih.gov

These innovative synthetic strategies not only contribute to a more environmentally friendly approach to drug discovery but also facilitate the rapid generation of diverse libraries of quinazoline derivatives for biological screening.

Unexplored Biological Targets and Therapeutic Avenues for Quinazoline Scaffolds

While quinazoline derivatives have been extensively studied as inhibitors of protein kinases, their therapeutic potential extends far beyond this target class. mdpi.com The versatility of the quinazoline scaffold makes it a promising platform for exploring novel biological targets and developing treatments for a wide range of diseases. mdpi.commdpi.comnih.gov

Some of the emerging and relatively unexplored therapeutic avenues for quinazoline scaffolds include:

Neurodegenerative Diseases: Beyond the established role of some quinazolines in Alzheimer's disease, there is potential to develop derivatives targeting other neurodegenerative conditions. mdpi.com The ability to design multi-target ligands that can address various aspects of neurodegeneration, such as protein aggregation, oxidative stress, and neuroinflammation, is particularly promising. mdpi.com

Infectious Diseases: Quinazoline derivatives have shown activity against various pathogens, including bacteria, viruses, and parasites. mdpi.comnih.gov Further exploration of this scaffold could lead to the development of new anti-infective agents, which is of critical importance given the rise of antimicrobial resistance. For example, certain tetrahydroquinazoline (B156257) derivatives have shown potential as antitubercular agents. nih.gov

Immunotherapy: The modulation of the immune system is a rapidly growing area of cancer therapy. Recent research has identified pyrrolopyrimidinone derivatives, which share a similar heterocyclic core with quinazolines, as inhibitors of ENPP1, an enzyme that negatively regulates the STING pathway, a key component of the innate immune response. acs.org This suggests that quinazoline-based compounds could be designed to enhance anti-tumor immunity.

Metabolic Diseases: Some quinazoline derivatives have been investigated for their potential in treating metabolic disorders like diabetes. nih.gov For instance, certain tetrahydroquinazolines have been predicted to have high inhibitory activity against β-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

The continued exploration of the vast chemical space accessible through the quinazoline scaffold, coupled with a deeper understanding of its interactions with a wider range of biological targets, will undoubtedly lead to the discovery of novel and effective therapies for a multitude of human diseases.

Q & A

Q. How do contradictory bioactivity results across studies arise, and how can they be reconciled?

- Methodology : Compare assay conditions (e.g., ATP concentrations in kinase assays, cell lines in cytotoxicity studies). Use meta-analysis to identify confounding variables (e.g., solvent polarity in dosing). Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.